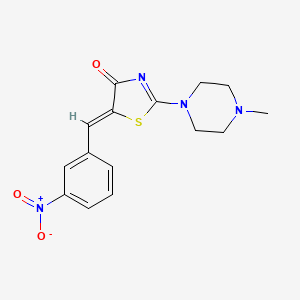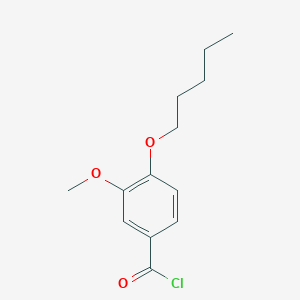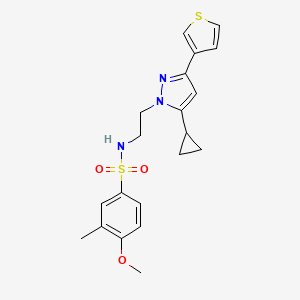![molecular formula C21H22ClN5O4 B3005881 2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878721-93-8](/img/structure/B3005881.png)
2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione" is a complex organic molecule that appears to be related to the family of imidazole derivatives. Imidazole derivatives are known for their diverse range of biological activities, including anticancer, antimicrobial, and kinase inhibition properties. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related research on imidazole derivatives and their biological activities.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods, including one-pot reactions and tandem addition-cyclization reactions. For instance, a one-pot synthesis of a tetra-substituted imidazole derivative was reported, which involved the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . Similarly, novel imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones and related compounds were synthesized from cyclic ketene aminals and isothiocyanates through tandem addition-cyclization reactions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The structure of these compounds can be confirmed using various spectroscopic and analytical techniques, such as single crystal X-ray diffraction analysis . The presence of substituents on the imidazole ring, such as chlorophenyl or methoxypropyl groups, can significantly influence the biological activity and physical properties of these molecules.
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions, including molecular rearrangements and interactions with NH-acidic heterocycles. For example, 1-substituted imidazo[4,5-c]quinoline-2,4-diones can react in boiling acetic acid to yield new indole and imidazolinone derivatives . Additionally, reactions with NH-acidic heterocycles can lead to the synthesis of 4H-imidazoles . These reactions highlight the chemical versatility of imidazole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the compound's solubility, melting point, and stability. Imidazole derivatives can exhibit luminescence properties, making them useful as fluorescence sensors . They can also show significant biological activities, such as antiproliferative effects against various cancer cell lines . The electronic properties of these compounds, such as charge transfer and frontier molecular orbitals, can be studied through computational methods to gain insights into their potential applications .
Eigenschaften
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O4/c1-13-11-26-17-18(23-20(26)25(13)9-4-10-31-3)24(2)21(30)27(19(17)29)12-16(28)14-5-7-15(22)8-6-14/h5-8,11H,4,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHNXBRDHPHCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CC(=O)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![BEnzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B3005805.png)
![N-(4-chlorophenyl)-2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B3005807.png)
![(Z)-3-(furan-2-yl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B3005810.png)
![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3005812.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B3005814.png)
amine](/img/structure/B3005816.png)


![Tert-butyl 4-[2-methyl-1-(prop-2-enoylamino)propan-2-yl]piperidine-1-carboxylate](/img/structure/B3005819.png)
![5-chloro-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B3005820.png)